molecular formula C11H9N3O B13685301 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline CAS No. 41493-63-4

7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B13685301
CAS No.: 41493-63-4
M. Wt: 199.21 g/mol
InChI Key: YPWVAGZCIUPOBD-UHFFFAOYSA-N
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Description

7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety with a methoxy group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxyquinoline with hydrazine derivatives, followed by cyclization using oxidizing agents such as chloranil . The reaction is usually carried out in solvents like ethanol or xylene under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydrotriazoloquinoline derivatives.

    Substitution: Halogenated triazoloquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications .

Properties

CAS No.

41493-63-4

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

7-methoxy-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3O/c1-15-9-3-4-10-8(6-9)2-5-11-13-12-7-14(10)11/h2-7H,1H3

InChI Key

YPWVAGZCIUPOBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C=NN=C3C=C2

Origin of Product

United States

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